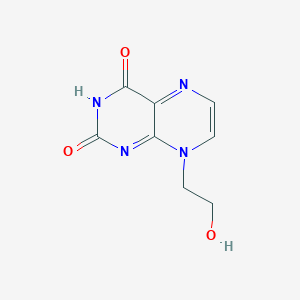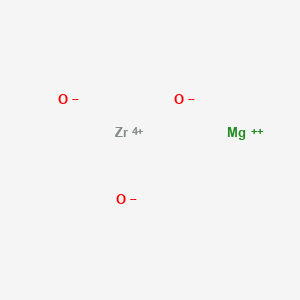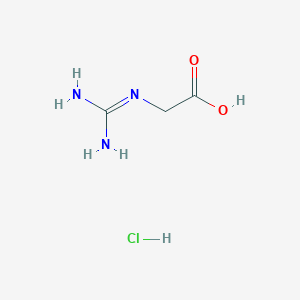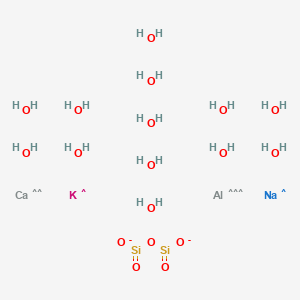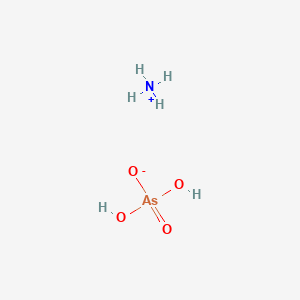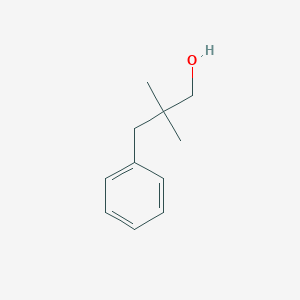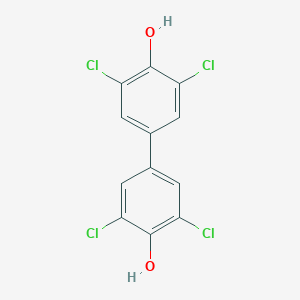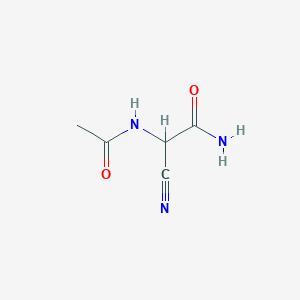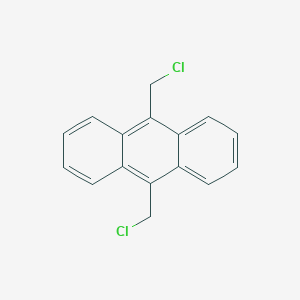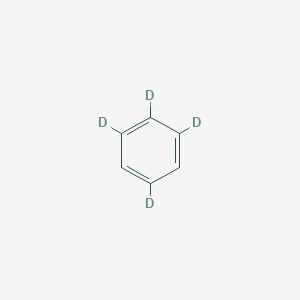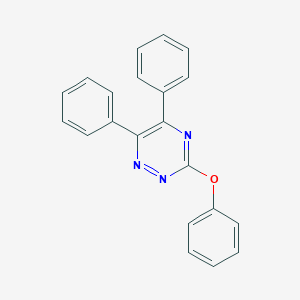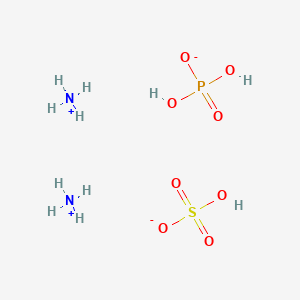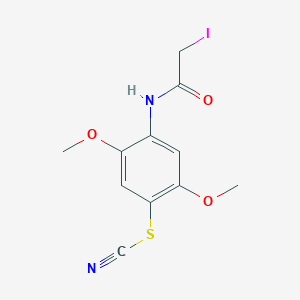![molecular formula C14H23Cl3N6Zn B084009 5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) CAS No. 14970-39-9](/img/structure/B84009.png)
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DEAP-ZnCl and is known for its unique properties that make it useful in a variety of research settings. In
作用機序
The mechanism of action of DEAP-ZnCl involves the binding of the compound to specific molecules or cells. Once bound, DEAP-ZnCl can be activated by light, which causes the compound to produce reactive oxygen species (ROS). These ROS can then cause damage to the bound molecules or cells, leading to cell death or other physiological effects.
生化学的および生理学的効果
DEAP-ZnCl has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, apoptosis, and phototoxicity. These effects are largely dependent on the specific cells or molecules that DEAP-ZnCl is bound to, as well as the intensity and duration of light exposure.
実験室実験の利点と制限
One of the main advantages of DEAP-ZnCl is its ability to selectively bind to specific molecules or cells, allowing researchers to study and visualize specific biological processes. However, one limitation of DEAP-ZnCl is its potential toxicity, which can limit its use in certain research settings.
将来の方向性
There are a number of future directions for research on DEAP-ZnCl, including the development of new synthesis methods, the optimization of existing applications, and the exploration of new applications in fields such as drug delivery and cancer therapy. Additionally, further research is needed to better understand the biochemical and physiological effects of DEAP-ZnCl, as well as its potential toxicity and safety concerns.
In conclusion, DEAP-ZnCl is a unique chemical compound that has a variety of potential applications in scientific research. Its ability to selectively bind to specific molecules or cells and produce reactive oxygen species upon light activation make it useful in a variety of research settings. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
合成法
The synthesis of DEAP-ZnCl involves the reaction of 4-(diethylamino)aniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then coupled with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound. Finally, the azo compound is reacted with zinc chloride to form the trichlorozincate(1-) salt of DEAP-ZnCl.
科学的研究の応用
DEAP-ZnCl has been used in a variety of scientific research applications, including fluorescence microscopy, bioimaging, and photodynamic therapy. The unique properties of DEAP-ZnCl make it useful in these applications because it is able to selectively bind to certain molecules and cells, allowing researchers to study and visualize specific biological processes.
特性
CAS番号 |
14970-39-9 |
|---|---|
製品名 |
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) |
分子式 |
C14H23Cl3N6Zn |
分子量 |
447.1 g/mol |
IUPAC名 |
4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N,N-diethylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C14H22N6.3ClH.Zn/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;;;;/h7-11,14H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |
InChIキー |
DYHMUMNVFYZYPX-UHFFFAOYSA-L |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
その他のCAS番号 |
23532-28-7 14970-39-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



